molecular formula C9H17NO2 B12941098 N-(2-methoxycyclopentyl)oxetan-3-amine

N-(2-methoxycyclopentyl)oxetan-3-amine

Cat. No.: B12941098
M. Wt: 171.24 g/mol
InChI Key: SGGGVMJRGSHAEN-UHFFFAOYSA-N
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Description

Cyclopentyl-Oxetane Hybridization Patterns

The molecule features two distinct cyclic systems:

  • Oxetane ring : A strained four-membered ring with bond angles approximating 90°, deviating from ideal tetrahedral geometry. Oxygen adopts sp³ hybridization, contributing to ring puckering.
  • Cyclopentyl group : Adopts a non-planar envelope conformation to alleviate angle strain, with sp³-hybridized carbons.

Table 1: Bond Characteristics

Structural Feature Bond Length (Å) Hybridization Angle Strain (°)
Oxetane C-O ~1.43 sp³ 90
Cyclopentyl C-C ~1.54 sp³ 108
Methoxy O-CH₃ ~1.41 sp³ 109.5

The amine nitrogen bridges these systems, adopting sp³ hybridization with a lone pair oriented toward the oxetane ring.

Methoxy Group Stereoelectronic Effects

The 2-methoxy substituent on the cyclopentyl group exerts dual effects:

  • Electron donation : Methoxy’s oxygen lone pairs conjugate with the cyclopentyl ring, creating partial negative charge delocalization.
  • Steric guidance : The methoxy methyl group directs substituent spatial arrangements, favoring equatorial positioning to minimize 1,3-diaxial interactions.

Critical stereoelectronic interactions include:

  • n→σ* hyperconjugation : Between methoxy oxygen lone pairs and adjacent C-H σ* orbitals.
  • Torsional effects : Restricted rotation about the N-cyclopentyl bond due to oxetane ring constraints.

Comparative Structural Analogues in Heterocyclic Chemistry

Table 2: Analogous Oxetane-Containing Compounds

Compound Key Structural Differences Impact on Properties
Taxol Oxetane fused to complex polycyclic system Enhanced rigidity, biological activity
3-Aminooxetane No cyclopentyl substituent Higher amine reactivity
N-(2-Chlorobenzyl)oxetan-3-amine Aromatic vs. alicyclic substituent Altered electronic conjugation

Notable trends:

  • Substituent bulk : Cyclopentyl groups (vs. phenyl in ) reduce crystallization tendencies.
  • Oxygen positioning : Proximal methoxy and oxetane oxygens may enable chelation effects absent in simpler analogues.
  • Strain modulation : Hybridization with cyclopentane partially offsets oxetane ring strain versus Taxol’s fused system.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2-methoxycyclopentyl)oxetan-3-amine

InChI

InChI=1S/C9H17NO2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3

InChI Key

SGGGVMJRGSHAEN-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1NC2COC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Oxetan-3-one or oxetan-3-ylidene derivatives serve as electrophilic precursors.
  • The oxetane ring can be functionalized at the 3-position to introduce leaving groups or activated double bonds for nucleophilic attack.

Synthetic Routes

  • Aza-Michael Addition: A well-documented method involves the aza-Michael addition of nitrogen nucleophiles to activated oxetane derivatives such as methyl 2-(oxetan-3-ylidene)acetate. This reaction efficiently installs the amine functionality at the 3-position of the oxetane ring.
  • Nucleophilic Substitution: Direct nucleophilic substitution on 3-halogenated oxetane derivatives with amines or amine precursors can also be employed, although this may require careful control of reaction conditions to avoid ring-opening side reactions.

Representative Preparation Method (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 Oxetan-3-one + 2-methoxycyclopentyl amine Reductive amination in presence of NaBH3CN, mild acid catalyst 65-80 Formation of imine intermediate followed by reduction
2 Purification by flash chromatography Isolation of pure this compound Use of silica gel, eluent: EtOAc/petroleum ether

This method is consistent with protocols for preparing oxetane-containing amines via reductive amination, as described in recent synthetic studies on oxetane amino acid derivatives.

Alternative Synthetic Approaches

Curtius Rearrangement

  • Starting from a carboxylic acid precursor of the 2-methoxycyclopentyl moiety, conversion to an acyl azide followed by Curtius rearrangement can yield the corresponding amine.
  • Subsequent coupling with oxetan-3-one derivatives can afford the target compound.

Alkylation of Ammonia or Primary Amines

  • Direct alkylation of ammonia with 2-methoxycyclopentyl halides followed by reaction with oxetan-3-yl derivatives is possible but less favored due to side reactions and over-alkylation.

Research Findings and Spectroscopic Confirmation

  • The structures of oxetane-containing amines, including N-substituted derivatives, are confirmed by advanced NMR techniques (^1H, ^13C, ^15N) and high-resolution mass spectrometry (HRMS).
  • Optimization of reaction conditions such as solvent, temperature, and catalyst loading significantly affects yield and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Advantages Limitations
Reductive Amination Oxetan-3-one + 2-methoxycyclopentyl amine Imine formation + reduction High selectivity, good yields Requires careful control of conditions
Aza-Michael Addition Methyl 2-(oxetan-3-ylidene)acetate + amine Nucleophilic addition Efficient C–N bond formation Limited to activated substrates
Curtius Rearrangement 2-Methoxycyclopentyl carboxylic acid Acyl azide rearrangement Useful for primary amines Multi-step, requires azide handling
Direct Alkylation Ammonia + 2-methoxycyclopentyl halide Nucleophilic substitution Simple reagents Over-alkylation, side products

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery and Development
    • Bioisosteric Replacement : The oxetane ring can serve as a bioisosteric replacement for carbonyl groups, potentially circumventing issues related to enzymatic degradation. This property is particularly useful in designing drugs with improved stability and efficacy .
    • Enhanced Aqueous Solubility : Studies have shown that incorporating oxetane rings can significantly increase the aqueous solubility of compounds, which is critical for oral bioavailability . For instance, the introduction of an oxetane into a model compound demonstrated an increase in solubility by over 4000-fold compared to its parent structure.
  • Pharmaceutical Candidates
    • Several oxetane-containing compounds are currently undergoing clinical trials. Notable examples include:
      • Crenolanib : A treatment for various cancers, including acute myeloid leukemia.
      • Fenebrutinib : Developed for multiple sclerosis.
      • Ziresovir : Targeting respiratory syncytial virus .
  • Metabolic Stability
    • Oxetanes can enhance the metabolic stability of drug candidates. The moderate ring strain associated with oxetanes may direct metabolism away from cytochrome P450 enzymes, reducing the risk of drug-drug interactions that could lead to liver toxicity .

Case Study 1: Crenolanib

Crenolanib is an example of a drug candidate that incorporates an oxetane motif. It has shown promise in treating acute myeloid leukemia by inhibiting specific kinases involved in cancer progression. The presence of the oxetane ring contributes to its pharmacological properties, improving solubility and reducing metabolic liabilities.

Case Study 2: Fenebrutinib

Fenebrutinib is another candidate featuring an oxetane structure. It targets Bruton's tyrosine kinase (BTK), playing a crucial role in B-cell signaling pathways. The incorporation of the oxetane ring aids in enhancing its selectivity and reducing off-target effects.

Data Table: Comparison of Oxetane-Containing Compounds

Compound NameIndicationPhaseKey Features
CrenolanibAcute Myeloid LeukemiaPhase IIIKinase inhibitor; oxetane motif
FenebrutinibMultiple SclerosisPhase IIIBTK inhibitor; improved solubility
ZiresovirRespiratory Syncytial VirusPhase IIIViral replication inhibitor; oxetane

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the oxetan-3-amine core but differ in substituents, enabling a comparative assessment of structural and functional variations.

Data Table: Key Properties of N-Substituted Oxetan-3-amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Properties References
N-(2-Chlorobenzyl)oxetan-3-amine C₁₀H₁₂ClNO 197.66 2-Chlorobenzyl Pharmaceutical intermediates, agrochemicals
N-(2-Iodophenyl)oxetan-3-amine C₉H₁₀INO 275.09 2-Iodophenyl Structural studies, halogenated analogs
N-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]oxetan-3-amine C₁₇H₁₅F₃N₂O 344.31 Methoxyphenyl + trifluoromethyl Pharmacological tool development
N-(2,2-Dimethylcyclopropyl)oxetan-3-amine C₈H₁₅NO 141.21 Cyclopropyl (dimethyl) Steric hindrance studies
N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine C₁₁H₁₂F₃NO 231.21 Trifluoromethyl benzyl Small-molecule scaffold synthesis
Detailed Comparisons

Structural and Functional Divergence

  • Steric Effects: Cyclopentyl (hypothetical in the target compound) and cyclopropyl () substituents differ in ring strain and bulk.
  • Aromatic vs.

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